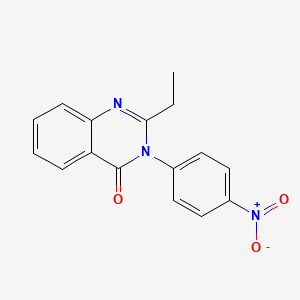![molecular formula C17H16ClFN2O2 B5694634 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5694634.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide, also known as MLN2238, is a small molecule inhibitor of the proteasome, which is a protein complex responsible for the degradation of intracellular proteins. MLN2238 has shown promising results in preclinical studies as an anticancer agent, and is currently being evaluated in clinical trials for the treatment of multiple myeloma and other types of cancer.
Mécanisme D'action
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide exerts its anticancer effects by inhibiting the proteasome, which is a protein complex responsible for the degradation of intracellular proteins. The proteasome plays a critical role in regulating cellular processes such as cell cycle progression, DNA repair, and apoptosis. By inhibiting the proteasome, N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide has been shown to have a number of biochemical and physiological effects in cancer cells. The drug has been shown to induce the accumulation of ubiquitinated proteins, which are substrates of the proteasome, leading to the activation of the unfolded protein response and endoplasmic reticulum stress pathways. N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of cell survival and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide has several advantages for use in lab experiments. The drug has a well-defined mechanism of action and has been extensively studied in preclinical models of cancer. N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, there are also some limitations to the use of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide in lab experiments. The drug has limited solubility in aqueous solutions, which can make it difficult to administer to cells in culture. N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide is also highly cytotoxic, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide. One area of research is the development of new formulations of the drug that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict response to N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide, which can help to personalize treatment for cancer patients. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide in different types of cancer.
Méthodes De Synthèse
The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide involves several steps, beginning with the reaction of 3-chloro-4-(4-morpholinyl)aniline with 2-fluorobenzoyl chloride to form N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide. The reaction is carried out in the presence of a base and a solvent such as dichloromethane or toluene. The crude product is then purified by column chromatography to obtain the final product with high purity and yield.
Applications De Recherche Scientifique
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity against a wide range of cancer cell lines and xenograft models. The drug has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth and survival of cancer stem cells. N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide has also been shown to enhance the sensitivity of cancer cells to other anticancer agents, such as bortezomib and dexamethasone.
Propriétés
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-14-11-12(5-6-16(14)21-7-9-23-10-8-21)20-17(22)13-3-1-2-4-15(13)19/h1-6,11H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNGILJPIROIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{[(4-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5694559.png)

![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)



![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)


![5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5694641.png)
![2-[(benzyloxy)amino]-4,6-dimethylpyrimidine](/img/structure/B5694654.png)
![(cyanomethyl)[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694657.png)
